molecular formula C15H20BrNOS B4167477 1-{[(4-bromobenzyl)thio]acetyl}-4-methylpiperidine

1-{[(4-bromobenzyl)thio]acetyl}-4-methylpiperidine

Cat. No.: B4167477
M. Wt: 342.3 g/mol
InChI Key: HDMXTWSRUVMQKX-UHFFFAOYSA-N
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Description

“1-{[(4-bromobenzyl)thio]acetyl}-4-methylpiperidine” is a chemical compound with the CAS Number: 891403-21-7 . It has a molecular weight of 268.2 . The compound is in liquid form .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 afforded 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine . Acylation of the amino group of oxadiazoles with some acid chlorides such as methyl 4-(chlorocarbonyl) benzoate, 3-nitrobenzoyl chloride, 4-methoxy-benzoyl chloride, 4-isobutylbenzoyl chloride and chloroacetyl chloride yielded the acylated compounds .


Molecular Structure Analysis

The InChI code for the compound is 1S/C13H18BrN/c1-11-6-8-15(9-7-11)10-12-2-4-13(14)5-3-12/h2-5,11H,6-10H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For example, cyclization of acetamides by reaction with ammonium thiocyanate gave the thiazolidinones . Also, coupling of chloroacetamide with two mercaptothiazoles gave coupled heterocyclic derivatives .


Physical and Chemical Properties Analysis

The compound is a liquid at room temperature . It has a molecular weight of 268.2 . The InChI code for the compound is 1S/C13H18BrN/c1-11-6-8-15(9-7-11)10-12-2-4-13(14)5-3-12/h2-5,11H,6-10H2,1H3 , which provides a unique representation of its molecular structure.

Safety and Hazards

The compound is classified as a GHS07, indicating that it may cause skin irritation, serious eye damage, or respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to rinse cautiously with water for several minutes .

Properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNOS/c1-12-6-8-17(9-7-12)15(18)11-19-10-13-2-4-14(16)5-3-13/h2-5,12H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMXTWSRUVMQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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